DMeOB

Description

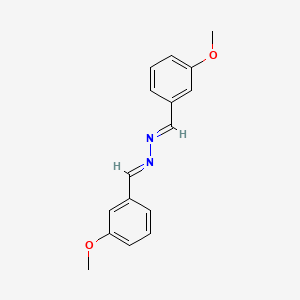

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(3-methoxyphenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-19-15-7-3-5-13(9-15)11-17-18-12-14-6-4-8-16(10-14)20-2/h3-12H,1-2H3/b17-11+,18-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNPHFBYHYNMHC-JYFOCSDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=NN=CC2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=N/N=C/C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10425967 | |

| Record name | DMeOB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40252-74-2, 41097-48-7 | |

| Record name | DMeOB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxybenzaldehyde [(3-methoxyphenyl)methylene]hydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DMEOB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NRP32S46E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Methoxybenzaldehyde Azine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive experimental data on 3-methoxybenzaldehyde azine is limited in publicly available literature. This guide provides a comprehensive overview based on established chemical principles and by drawing parallels with closely related, well-characterized analogs such as (E,E)-2-hydroxy-3-methoxybenzaldehyde azine and (E,E)-4-hydroxy-3-methoxybenzaldehyde azine. The experimental protocols and data presented are largely derived from studies on these analogs and should be adapted and validated for 3-methoxybenzaldehyde azine.

Introduction

Azines, characterized by the R₂C=N-N=CR₂ functional group, are a class of compounds with diverse applications in coordination chemistry, materials science, and pharmaceuticals. Their conjugated structure often imparts interesting photophysical and electronic properties. 3-Methoxybenzaldehyde azine, a symmetrical azine derived from 3-methoxybenzaldehyde, is of interest for its potential as a ligand in organometallic chemistry and as a scaffold in the synthesis of novel bioactive molecules. The presence of the methoxy group at the meta position of the benzene rings can influence its electronic properties, solubility, and biological activity.

Synthesis

The synthesis of 3-methoxybenzaldehyde azine is expected to follow the general and well-established method for azine formation: the condensation reaction between an aldehyde and hydrazine hydrate.

General Synthesis Workflow

The logical workflow for the synthesis of 3-methoxybenzaldehyde azine is depicted below.

Caption: General workflow for the synthesis of 3-methoxybenzaldehyde azine.

Experimental Protocol (Adapted from Analogs)

The following is a detailed experimental protocol for the synthesis of an azine, adapted from the synthesis of (E,E)-2-hydroxy-3-methoxybenzaldehyde azine[1].

Materials:

-

3-Methoxybenzaldehyde

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (99%)

Procedure:

-

Dissolve 3-methoxybenzaldehyde (2.0 mmol) in ethanol (15 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add hydrazine hydrate (1.0 mmol) dropwise while stirring continuously.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours. The formation of a precipitate may be observed.

-

Allow the solution to stand at room temperature for a period to facilitate crystallization. For analogous compounds, this has ranged from hours to a week.

-

Isolate the crystalline product by filtration.

-

Wash the crystals three times with cold ethanol to remove any unreacted starting materials.

-

Dry the purified product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.

Chemical and Physical Properties

The expected chemical and physical properties of 3-methoxybenzaldehyde azine are summarized below. These are predictive and should be confirmed experimentally.

| Property | Predicted Value |

| Molecular Formula | C₁₆H₁₆N₂O₂ |

| Molecular Weight | 268.31 g/mol |

| Appearance | Likely a yellow crystalline solid |

| Solubility | Expected to be soluble in common organic solvents like DMSO and DMF, and sparingly soluble in alcohols. Insoluble in water. |

| Melting Point | Expected to be a sharp melting point, characteristic of a crystalline solid. For comparison, (E,E)-2-hydroxy-3-methoxybenzaldehyde azine has a melting point of 185-187 °C[1]. |

Spectroscopic Data (Based on Analogs)

The following tables summarize the expected spectroscopic data for 3-methoxybenzaldehyde azine based on the reported data for analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is a crucial tool for confirming the structure of the synthesized azine.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~3.8 | Singlet | Protons of the –OCH₃ group |

| ~6.9 - 7.5 | Multiplet | Protons of the aromatic rings |

| ~8.6 - 9.0 | Singlet | Protons of the azomethine group (–CH=N–) |

Data extrapolated from related compounds.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide further confirmation of the molecular structure.

| Chemical Shift (δ, ppm) | Assignment |

| ~55 | Carbon of the –OCH₃ group |

| ~110 - 130 | Carbons of the aromatic rings |

| ~160 | Carbon of the azomethine group (–CH=N–) |

Data extrapolated from related compounds.

IR Spectroscopy

Infrared spectroscopy is useful for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~1600 - 1620 | C=N stretching of the azine group |

| ~1580 - 1600 | C=C stretching of the aromatic rings |

| ~1250 - 1300 | C-O-C stretching of the methoxy group |

| ~2800 - 3000 | C-H stretching of the aromatic and methoxy groups |

Data extrapolated from related compounds.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

| m/z Value | Assignment |

| ~268 | Molecular ion peak [M]⁺ |

| Other fragments | Corresponding to the fragmentation of the molecule |

Data extrapolated from related compounds.

Reactivity and Potential Applications

3-Methoxybenzaldehyde azine possesses several reactive sites that can be exploited for further chemical modifications. The lone pairs on the nitrogen atoms make it a potential bidentate ligand for coordinating with metal ions to form metal complexes. These complexes could have applications in catalysis or as advanced materials.

The aromatic rings can undergo electrophilic substitution reactions, although the reactivity will be influenced by the directing effects of the methoxy and azine groups. The C=N double bonds could potentially undergo addition reactions under specific conditions.

Given the biological activities reported for other azine derivatives, 3-methoxybenzaldehyde azine could be a candidate for screening in various biological assays, including antimicrobial and anticancer studies.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information in the scientific literature detailing the involvement of 3-methoxybenzaldehyde azine in any biological signaling pathways. For researchers interested in exploring its biological activity, a general experimental workflow for preliminary screening is proposed.

General Workflow for Biological Activity Screening

References

The Discovery and Development of 3-Methoxybenzaldehyde Hydrazone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazones, characterized by the azomethine group (-NHN=CH-), are a versatile class of compounds with a broad spectrum of pharmacological activities. This technical guide focuses on the discovery and development of 3-methoxybenzaldehyde hydrazone derivatives, a subset that has demonstrated significant potential in antimicrobial and anticancer applications. This document provides a comprehensive overview of their synthesis, biological activities, and proposed mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction

The search for novel therapeutic agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Hydrazone derivatives have emerged as a promising scaffold due to their synthetic accessibility and diverse biological properties, which include antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. The incorporation of a 3-methoxybenzaldehyde moiety can modulate the lipophilicity and electronic properties of the hydrazone, potentially enhancing its interaction with biological targets. This guide explores the synthesis and biological evaluation of these specific derivatives.

Synthesis of 3-Methoxybenzaldehyde Hydrazone Derivatives

The general synthesis of 3-methoxybenzaldehyde hydrazones involves a condensation reaction between a hydrazide and 3-methoxybenzaldehyde. The reaction is typically carried out in a protic solvent, such as ethanol, and can be catalyzed by a small amount of acid.

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of 3-methoxybenzaldehyde hydrazone derivatives.

Detailed Experimental Protocol: Synthesis of (E)-N'-(4-Bromobenzylidene)-3-methoxybenzohydrazide Monohydrate

This protocol is adapted from the synthesis of a structurally related benzohydrazide derivative and illustrates the typical procedure.[1][2][3]

Materials:

-

3-Methoxybenzohydrazide

-

4-Bromobenzaldehyde

-

Dimethyl Sulfoxide (DMSO)

-

Ethanol

Procedure:

-

Dissolve 3-methoxybenzohydrazide (1 mmol) in 10 mL of DMSO.

-

Add a solution of 4-bromobenzaldehyde (1 mmol) in 10 mL of ethanol to the hydrazide solution.

-

Stir the resulting mixture at room temperature for 2-3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, pour the mixture into ice-cold water.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with cold water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure crystals of (E)-N'-(4-Bromobenzylidene)-3-methoxybenzohydrazide monohydrate.

-

Dry the crystals under vacuum.

-

Characterize the final product using FT-IR, 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.[1][2][3]

Biological Activities

3-Methoxybenzaldehyde hydrazone derivatives have been investigated for a range of biological activities, with antimicrobial and anticancer properties being the most prominent.

Antimicrobial Activity

Several studies have demonstrated the efficacy of these derivatives against various bacterial and fungal strains. The presence of the azomethine linkage is crucial for their antimicrobial action.

Table 1: Minimum Inhibitory Concentration (MIC) of a 3-Methoxybenzaldehyde Hydrazone Derivative

| Compound | S. aureus (μg/mL) | B. subtilis (μg/mL) | E. coli (μg/mL) | C. albicans (μg/mL) | A. niger (μg/mL) |

| N'-(3-methoxybenzylidene)-4-dimethylaminobenzohydrazide | 128 | 64 | 256 | 128 | 256 |

| Kanamycin (control) | 8 | 4 | 4 | - | - |

| Penicillin (control) | 16 | 8 | 32 | - | - |

| Ketoconazole (control) | - | - | - | 8 | 16 |

Data extracted from a study on hydrazone derivatives.

Anticancer Activity

3-Methoxybenzaldehyde hydrazones have shown significant cytotoxic effects against various cancer cell lines. Their mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Table 2: In Vitro Cytotoxicity (IC50 in μM) of Selected Hydrazone Derivatives

| Compound | MCF-7 (Breast) | HeLa (Cervical) | K-562 (Leukemia) | HL-60 (Leukemia) |

| (E)-N'-(1-(pyridin-2-yl)ethylidene)nicotinohydrazide complex | - | - | 1.34 | 2.17 |

| 4-methoxy-N'-(pyridin-2-ylmethylene)benzohydrazide | 0.23 | - | 0.05 | 0.06 |

| 4-methoxy-N'-(1-(pyridin-2-yl)ethylidene)benzohydrazide | 2.90 | - | 1.89 | 1.54 |

Data compiled from studies on anticancer activities of hydrazone derivatives. Note: These are not all 3-methoxybenzaldehyde derivatives but illustrate the potency of the hydrazone class.[4][5]

Mechanism of Action in Cancer

While the precise mechanism of action for each derivative is still under investigation, a growing body of evidence suggests that many anticancer hydrazones exert their effects by modulating key signaling pathways involved in cell survival and proliferation. One such pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Proposed Signaling Pathway: Inhibition of PI3K/Akt/mTOR

Hydrazone derivatives may inhibit the phosphorylation cascade of the PI3K/Akt/mTOR pathway, leading to the downregulation of downstream effectors that promote cell growth and survival. This ultimately results in the induction of apoptosis.

Caption: Proposed mechanism of action via inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

3-Methoxybenzaldehyde hydrazone derivatives represent a promising class of compounds with significant potential for the development of new antimicrobial and anticancer drugs. Their synthetic tractability allows for the generation of diverse libraries for structure-activity relationship (SAR) studies. Future research should focus on optimizing the lead compounds to improve their potency and selectivity, as well as conducting in-depth mechanistic studies to fully elucidate their modes of action. Further preclinical and clinical investigations are warranted to translate these promising in vitro findings into tangible therapeutic benefits.

References

- 1. Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4-Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate – ScienceOpen [scienceopen.com]

- 2. riviste.fupress.net [riviste.fupress.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Spectroscopic Data of Bis(3-methoxybenzylidene)hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of bis(3-methoxybenzylidene)hydrazine. The information is compiled from various scientific sources and is intended to support research and development activities. This document presents available spectroscopic data, detailed experimental protocols for obtaining such data, and a visual representation of the general experimental workflow.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 500 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.58 | s | 2H | CH=N (Azomethine) |

| ~7.35 | t, J=7.9 Hz | 2H | Ar-H |

| ~7.20 | d, J=7.6 Hz | 2H | Ar-H |

| ~7.10 | s | 2H | Ar-H |

| ~6.95 | dd, J=8.2, 2.5 Hz | 2H | Ar-H |

| 3.88 | s | 6H | -OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 126 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~161.0 | C=N (Azomethine) |

| ~159.9 | C-OCH₃ |

| ~135.8 | Quaternary Ar-C |

| ~129.8 | Ar-CH |

| ~121.5 | Ar-CH |

| ~116.5 | Ar-CH |

| ~110.0 | Ar-CH |

| 55.4 | -OCH₃ |

Note: The NMR data is based on values reported for structurally similar benzylidene hydrazine derivatives. Actual experimental values may vary slightly.

Vibrational and Electronic Spectroscopy

Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data

| Spectroscopic Technique | Wavenumber (cm⁻¹) / Wavelength (λ_max, nm) | Assignment |

| IR (KBr) | ~3050 | C-H stretching (aromatic) |

| IR (KBr) | ~2950 | C-H stretching (aliphatic, -OCH₃) |

| IR (KBr) | ~1625 | C=N stretching (imine) |

| IR (KBr) | ~1580, 1470 | C=C stretching (aromatic) |

| IR (KBr) | ~1250 | C-O stretching (asymmetric, aryl ether) |

| IR (KBr) | ~1040 | C-O stretching (symmetric, aryl ether) |

| UV-Vis (Ethanol) | ~280, ~330 | π → π* and n → π* transitions |

Mass Spectrometry

Table 4: Mass Spectrometry (MS) Data

| Technique | [M+H]⁺ (Calculated) | Key Fragments (m/z) |

| ESI-MS | 271.1441 | 135 (C₈H₉NO)⁺, 134 (C₈H₈NO)⁺, 107 (C₇H₇O)⁺, 77 (C₆H₅)⁺ |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of bis(3-methoxybenzylidene)hydrazine, based on established procedures for analogous compounds.

Synthesis of Bis(3-methoxybenzylidene)hydrazine

-

Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxybenzaldehyde (10.0 mmol, 1.36 g) in 30 mL of absolute ethanol.

-

Addition of Hydrazine : To this solution, add hydrazine hydrate (5.0 mmol, 0.25 mL) dropwise with continuous stirring. A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.

-

Reflux : Heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product : After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.

-

Purification : Wash the crude product with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide to yield a pure crystalline solid.[1][2][3]

Spectroscopic Characterization

-

NMR Spectroscopy :

-

Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition : Record ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. For ¹H NMR, typical parameters include a spectral width of 16 ppm, 32 scans, and a relaxation delay of 1 s. For ¹³C NMR, a spectral width of 250 ppm, 1024 scans, and a relaxation delay of 2 s are commonly used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

-

Infrared (IR) Spectroscopy :

-

Sample Preparation : Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent disk.

-

Data Acquisition : Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer in the range of 4000-400 cm⁻¹.

-

-

UV-Visible (UV-Vis) Spectroscopy :

-

Sample Preparation : Prepare a dilute solution of the compound in a UV-grade solvent, such as ethanol, with a concentration in the range of 10⁻⁵ to 10⁻⁶ M.

-

Data Acquisition : Record the UV-Vis absorption spectrum using a double-beam UV-Vis spectrophotometer from 200 to 800 nm.

-

-

Mass Spectrometry (MS) :

-

Sample Preparation : Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. Further dilute this stock solution to the low µg/mL or ng/mL range for analysis.

-

Data Acquisition : Introduce the sample into an electrospray ionization (ESI) mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺ and characteristic fragment ions.

-

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of bis(3-methoxybenzylidene)hydrazine.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

Unveiling 3-Methoxybenzaldehyde Azine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-methoxybenzaldehyde azine, a symmetrical azine derivative of significant interest in synthetic chemistry and materials science. While a specific CAS number for 3-methoxybenzaldehyde azine is not prominently available in public databases, this document outlines the synthesis, characterization, and physicochemical properties based on established methodologies for analogous compounds. The information presented herein is curated to support ongoing research and development in related fields.

Physicochemical and Spectroscopic Data

The quantitative data for analogous azine compounds are summarized below. These values provide a reference for the expected characteristics of 3-methoxybenzaldehyde azine.

| Property | (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine | 2-Methoxybenzaldehyde Azine | Notes |

| Molecular Formula | C₁₆H₁₆N₂O₄ | C₁₆H₁₆N₂O₂ | The molecular formula for 3-methoxybenzaldehyde azine would be C₁₆H₁₆N₂O₂. |

| Molecular Weight | 300 g/mol [1] | 268.31 g/mol | The molecular weight for 3-methoxybenzaldehyde azine would be 268.31 g/mol . |

| Melting Point | 185-187 °C[1] | Not specified | Provides an expected range for the melting point. |

| Mass Spectrometry (m/z) | 300 (M+), 283, 150, 135, 80, 52[1] | Not specified | Indicates expected fragmentation patterns. |

| Yield | Not specified | 82.4%[2] | Demonstrates a high-yielding synthetic route. |

Experimental Protocols

The synthesis of azines is a well-established chemical transformation. The following protocol is a generalized procedure based on the synthesis of similar benzaldehyde azines and can be adapted for the preparation of 3-methoxybenzaldehyde azine.

Synthesis of 3-Methoxybenzaldehyde Azine

This procedure details the condensation reaction between 3-methoxybenzaldehyde and a hydrazine source to yield the corresponding azine.

Materials:

-

Hydrazine hydrate or Hydrazine hydrochloride

-

Ethanol (analytical grade)

Procedure:

-

Dissolve 3-methoxybenzaldehyde (2 molar equivalents) in ethanol in a round-bottom flask.

-

Add a solution of hydrazine hydrate or hydrazine hydrochloride (1 molar equivalent) in ethanol to the flask.

-

The reaction mixture can be stirred at room temperature or gently refluxed to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography.

-

Upon completion of the reaction, the product may precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

-

The resulting solid product is collected by filtration, washed with cold ethanol, and dried in a vacuum oven.

Characterization:

The structure and purity of the synthesized 3-methoxybenzaldehyde azine can be confirmed using standard analytical techniques including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic C=N stretching frequency of the azine group.

-

Melting Point Analysis: To determine the purity of the compound.

Synthesis Workflow and Diagrams

The synthesis of 3-methoxybenzaldehyde azine follows a straightforward condensation reaction pathway. The workflow and the chemical reaction are illustrated below.

Caption: Synthesis workflow for 3-methoxybenzaldehyde azine.

Caption: Chemical reaction for the synthesis of 3-methoxybenzaldehyde azine.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. 3-Methoxybenzaldehyde for synthesis 591-31-1 [sigmaaldrich.com]

- 5. 3-Methoxybenzaldehyde(591-31-1) IR Spectrum [chemicalbook.com]

- 6. CAS-591-31-1, 3-Methoxy Benzaldehyde for Synthesis (m-Anisaldehyde) Manufacturers, Suppliers & Exporters in India | 150165 [cdhfinechemical.com]

- 7. 3-Methoxybenzaldehyde | C8H8O2 | CID 11569 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Review of Substituted Benzaldehyde Hydrazones: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted benzaldehyde hydrazones are a versatile class of organic compounds characterized by the presence of a hydrazone moiety (-C=N-NH-) attached to a substituted benzene ring. This structural motif has garnered significant attention in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. This technical guide provides a comprehensive literature review of the synthesis, characterization, and diverse pharmacological activities of substituted benzaldehyde hydrazones, with a focus on their potential as therapeutic agents. The information is presented to aid researchers and professionals in the field of drug discovery and development.

Synthesis and Characterization

The synthesis of substituted benzaldehyde hydrazones is typically a straightforward condensation reaction between a substituted benzaldehyde and a hydrazide in a suitable solvent, often with catalytic amounts of acid.[1][2] The general synthetic scheme is depicted below:

Caption: General synthesis of substituted benzaldehyde hydrazones.

The characterization of these compounds relies on a combination of spectroscopic techniques. The structural confirmation is typically achieved through:

-

Infrared (IR) Spectroscopy: To identify the characteristic C=N (imine) and N-H stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical environment of the protons and carbons, respectively, confirming the structure of the molecule.[3][4][5]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compound.[3]

-

Elemental Analysis: To confirm the empirical formula of the compound.

Biological Activities

Substituted benzaldehyde hydrazones exhibit a broad spectrum of biological activities, including anticonvulsant, anticancer, and antimicrobial effects.

Anticonvulsant Activity

Several studies have reported the potential of substituted benzaldehyde hydrazones as anticonvulsant agents. The primary screening for this activity is often conducted using the Maximal Electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test in animal models, typically mice.[2][6]

Table 1: Anticonvulsant Activity of Selected Substituted Benzaldehyde Hydrazones

| Compound | Test Model | Dose (mg/kg) | Activity | Reference |

| RINH4 | MES | 300 | 100% protection | [2] |

| RINH10 | MES | 100 | 29% protection | [2] |

| RINH10 | MES | 300 | 50% protection | [2] |

Anticancer Activity

The anticancer potential of substituted benzaldehyde hydrazones has been extensively investigated against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used method to evaluate the cytotoxic effects of these compounds.[7][8][9]

Table 2: Anticancer Activity of Selected Substituted Benzaldehyde Hydrazones

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Doxorubicin (Control) | MCF-7 (wild-type) | 0.24 | [9] |

| Doxorubicin + Disulfiram + Hydralazine | MCF-7 (wild-type) | 0.012 | [9] |

| Doxorubicin (Control) | MCF-7 (Dox-resistant) | 1.13 | [9] |

| Doxorubicin + Disulfiram + Hydralazine | MCF-7 (Dox-resistant) | 0.44 | [9] |

The anticancer mechanism of these compounds often involves the induction of apoptosis and interference with key signaling pathways. One of the crucial pathways implicated is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Furthermore, these compounds can induce apoptosis through the intrinsic pathway, which involves the regulation of Bcl-2 family proteins and the subsequent activation of caspases.

Caption: Induction of apoptosis via the intrinsic pathway.

Antimicrobial Activity

Substituted benzaldehyde hydrazones have also demonstrated promising activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is often determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[1][10][11]

Table 3: Antimicrobial Activity of Selected Substituted Benzaldehyde Hydrazones

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Nitrofurazone analogue 28 | Staphylococcus aureus | 0.002 - 7.81 | [1] |

| Nitrofurazone analogue 29 | Staphylococcus aureus | 0.002 - 7.81 | [1] |

| Nitrofurazone analogue 32 | Bacillus spp. | 0.002 - 7.81 | [1] |

Experimental Protocols

This section provides detailed methodologies for some of the key experiments cited in this review.

General Procedure for the Synthesis of Substituted Benzaldehyde Hydrazones[1][2]

Caption: Experimental workflow for hydrazone synthesis.

Detailed Protocol:

-

Equimolar quantities of the substituted benzaldehyde (e.g., 0.01 mol) and the appropriate hydrazide (e.g., isonicotinic hydrazide, 0.01 mol) are dissolved in absolute ethanol (50 mL).[2]

-

A few drops of a catalyst, such as glacial acetic acid, are added to the mixture.

-

The reaction mixture is refluxed for a period ranging from 2 to 10 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[2]

-

Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure substituted benzaldehyde hydrazone.

Maximal Electroshock (MES) Test for Anticonvulsant Activity[2][6][12]

Detailed Protocol:

-

Albino mice (25-30 g) are used for the experiment.

-

The animals are divided into groups, including a control group and groups for the test compounds.

-

The test compounds are administered intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). The control group receives the vehicle.

-

After a specific pre-treatment time (e.g., 30 minutes or 4 hours), a maximal electroshock (e.g., 50 mA, 0.2 seconds) is delivered through corneal or ear electrodes.

-

The animals are observed for the presence or absence of the hind limb tonic extension phase of the seizure.

-

The ability of the compound to abolish the hind limb tonic extension is considered a measure of anticonvulsant activity.

MTT Assay for Anticancer Activity[7][8][9]

Detailed Protocol:

-

Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density (e.g., 1 x 104 cells/well) and allowed to attach overnight.

-

The cells are then treated with various concentrations of the substituted benzaldehyde hydrazone derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

-

The plates are incubated for a further 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

The MTT solution is then removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Broth Microdilution Method for Antimicrobial Susceptibility Testing[1][10][11]

Detailed Protocol:

-

Serial two-fold dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

-

A standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is added to each well.

-

The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Substituted benzaldehyde hydrazones represent a promising class of compounds with a wide range of pharmacological activities. Their straightforward synthesis and the tunability of their structure by varying the substituents on the benzaldehyde ring and the hydrazide moiety make them attractive candidates for further investigation in drug discovery. The data presented in this technical guide, including the summary of biological activities, experimental protocols, and insights into their mechanisms of action, provide a valuable resource for researchers and professionals working towards the development of novel therapeutic agents. Further studies focusing on lead optimization, in vivo efficacy, and toxicity profiles are warranted to fully elucidate the therapeutic potential of this versatile class of compounds.

References

- 1. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsr.in [japsr.in]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synergistic combination of doxorubicin with hydralazine, and disulfiram against MCF-7 breast cancer cell line | PLOS One [journals.plos.org]

- 10. apec.org [apec.org]

- 11. researchgate.net [researchgate.net]

Whitepaper: Unlocking the Therapeutic Potential of Methoxy-Substituted Hydrazones

An in-depth technical guide by Gemini

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hydrazones, characterized by the azomethine group (>C=N-NH-), are a versatile class of compounds with significant interest in medicinal chemistry. The introduction of methoxy (-OCH₃) substituents onto the aromatic rings of hydrazone scaffolds has been shown to modulate their physicochemical properties and enhance their biological activities. This document provides a comprehensive technical overview of the current research applications of methoxy-substituted hydrazones, focusing on their synthesis, diverse biological activities—including anticancer, antimicrobial, antioxidant, and antiglycation properties—and the underlying structure-activity relationships. Detailed experimental protocols for synthesis and key biological assays are provided, alongside quantitative data and visual diagrams of key processes to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

Hydrazones are a class of organic compounds containing the >C=N-NH- functional group, formed typically by the condensation reaction of a ketone or aldehyde with a hydrazine derivative.[1] Their structural features, including the ability to act as hydrogen bond donors and acceptors, allow for effective interaction with various biological targets.[2] This has led to the exploration of hydrazone derivatives for a wide array of pharmacological applications, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral activities.[2][3]

The methoxy group (-OCH₃) is a key substituent in medicinal chemistry. Its introduction into a molecular scaffold can influence lipophilicity, metabolic stability, and electronic properties, thereby modulating the compound's pharmacokinetic and pharmacodynamic profile. In hydrazones, methoxy substitution on the aromatic rings has been consistently linked to enhanced or specific biological effects, making these compounds promising candidates for further investigation and development as therapeutic agents.[4][5]

Synthesis of Methoxy-Substituted Hydrazones

The synthesis of methoxy-substituted hydrazones is typically achieved through a straightforward acid-catalyzed condensation reaction. The process involves reacting a methoxy-substituted aldehyde or ketone with a hydrazine or hydrazide derivative in a suitable solvent, such as methanol or ethanol, often under reflux conditions.[6][7][8]

Experimental Protocol: General Synthesis

The following protocol is a generalized procedure based on methodologies reported in the literature.[6][9][10]

-

Preparation of Reactants: Dissolve the methoxy-substituted aldehyde (e.g., 4-methoxybenzaldehyde, vanillin) (1 mmol) in methanol (15 mL). In a separate flask, dissolve the corresponding hydrazide (e.g., 4-methoxybenzohydrazide, isonicotinic hydrazide) (1 mmol) in methanol (10 mL).

-

Reaction: Add the hydrazide solution to the aldehyde solution. Add a few drops of a catalyst, such as glacial acetic acid, to the mixture.

-

Reflux: Heat the resulting mixture to reflux and maintain for a period of 2 to 6 hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).[7]

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product that precipitates is collected by vacuum filtration.

-

Purification: The crude product is washed with cold methanol and then recrystallized from a suitable solvent (e.g., methanol, ethanol) to yield the pure hydrazone derivative.[6][9] The final structure is typically confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[11][12]

Research Applications & Biological Activities

Methoxy-substituted hydrazones have demonstrated a wide spectrum of biological activities, positioning them as valuable scaffolds in drug discovery.

Anticancer Activity

These compounds have shown potent cytotoxic effects against various cancer cell lines. The position and number of methoxy groups play a crucial role in their activity and selectivity.[4] For instance, 5-methoxy-substituted hydrazones are particularly effective against breast cancer cell lines, with some derivatives showing IC₅₀ values in the low micromolar range.[13] Similarly, dimethoxy derivatives have demonstrated potent activity against leukemic cell lines at nanomolar to low micromolar concentrations, with remarkable selectivity over non-tumor cells.[4]

Table 1: Cytotoxic Activity of Methoxy-Substituted Hydrazones against Cancer Cell Lines

| Compound Type | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 5-Methoxyhydrazone Derivatives | Breast Cancer (MDA-MB-231) | 0.91 µM – 12.07 µM | [13] |

| 3-Methoxyaroylhydrazones | Hepatocellular Carcinoma (Hep-G2) | < 25 µM | [14] |

| 3-Methoxyaroylhydrazones | Human Neuroblastoma (SH-SY5Y) | < 50 µM | [14] |

| Quinoline Hydrazide-Hydrazone (with methoxy) | Neuroblastoma (SH-SY5Y) | 2.9 µM | [5] |

| Quinoline Hydrazide-Hydrazone (with methoxy) | Neuroblastoma (Kelly) | 1.3 µM | [5] |

| Quinoline Hydrazide-Hydrazone (with methoxy) | Breast Adenocarcinoma (MCF-7) | 14.1 µM |[5] |

One proposed mechanism for their antileukemic activity involves interactions with human cAbl kinase.[4] Additionally, certain quinoline-based hydrazides induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein.[5]

Antimicrobial and Antimycobacterial Activity

The antimicrobial potential of methoxy-substituted hydrazones is significant. The position of the methoxy group influences the spectrum of activity. For example, para-methoxy substitution can enhance activity against P. aeruginosa, E. faecalis, and B. subtilis, while meta-methoxy substitution may increase activity against P. aeruginosa and S. aureus.[15] In contrast, ortho-methoxy substitution has been found to be less favorable for antibacterial effects.[15] Hydrazide-hydrazones with a 5-methoxy-substituted indole scaffold have emerged as particularly potent against M. tuberculosis H37Rv, with some compounds showing higher activity than standard drugs like isoniazid.[16]

Table 2: Antimicrobial Activity of Methoxy-Substituted Hydrazones

| Compound/Substituent | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrazoline/Hydrazone Derivatives | Various Bacteria | 32-512 µg/mL | [15] |

| Isonicotinic Acid Hydrazones | Gram-positive bacteria | 1.95–7.81 µg/mL | [16] |

| 5-Methoxyindole Hydrazones | M. tuberculosis H37Rv | 0.39–0.77 µM | [16] |

| 4-Hydroxy-3-methoxyphenyl Hydrazone | M. tuberculosis H37Rv | 0.0730 µM |[17] |

Antioxidant Activity

Hydrazones are recognized for their antioxidant properties, acting as free radical scavengers.[2][7] A methoxy-substituted hydrazone, (E)-1-(4-methoxybenzylidene)-2-phenylhydrazine, demonstrated very strong antioxidant activity in a DPPH assay, with an IC₅₀ value of 9.5 ± 1.1 µg/mL, which is comparable to the standard antioxidant, ascorbic acid.[11] The presence of hydroxyl groups alongside methoxy groups on the phenyl ring generally enhances this activity.[7]

Table 3: Antioxidant Activity of Methoxy-Substituted Hydrazones

| Assay | Compound | Activity (IC₅₀) | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | (E)-1-(4-methoxybenzylidene)-2-phenylhydrazine | 9.5 ± 1.1 µg/mL | [11] |

| DPPH Radical Scavenging | Ascorbic Acid (Standard) | ~9.45 µg/mL |[11] |

Antiglycation Activity

Glycation is a non-enzymatic process where reducing sugars damage biomolecules like proteins, leading to the formation of Advanced Glycation End-products (AGEs), which are implicated in diabetic complications.[6] Methoxy-substituted benzoylhydrazones have been identified as potent inhibitors of protein glycation. Several synthesized compounds showed better antiglycation activity than the standard, rutin.[6][9]

Table 4: Antiglycation Activity of 4-Methoxybenzoylhydrazones

| Compound ID | Activity (IC₅₀ in µM) | Reference |

|---|---|---|

| Compound 1 | 216.52 ± 4.2 | [9] |

| Compound 6 | 227.75 ± 0.53 | [9] |

| Compound 7 | 242.53 ± 6.1 | [9] |

| Compound 11 | 287.79 ± 1.59 | [6] |

| Rutin (Standard) | 294.46 ± 1.50 |[6][9] |

The mechanism involves the hydrazone interfering with the glycation process, potentially by trapping reactive carbonyl species, thus preventing the formation of AGEs.

Structure-Activity Relationships (SAR)

The biological activity of methoxy-substituted hydrazones is highly dependent on their structural features. Key SAR observations include:

-

Position of Methoxy Group: As noted in antimicrobial studies, the position (ortho, meta, or para) of the methoxy group on the phenyl ring significantly alters the activity and spectrum.[15] In anticancer agents, a methoxy group at the 5th position of salicylaldehyde hydrazones markedly increases activity against breast cancer cells.[4]

-

Number of Methoxy Groups: Increasing the number of methoxy groups can enhance activity. Dimethoxy derivatives showed higher potency against leukemic cells than their mono-methoxy counterparts.[4]

-

Other Substituents: The presence of other groups, such as hydroxyl (-OH) or halogens (Br, Cl), in conjunction with the methoxy group, can synergistically enhance biological effects. For example, compounds with both hydroxy and methoxy groups show potent antiglycation and antioxidant activities.[6][7] The addition of lipophilic bromo substituents can also increase antimicrobial efficacy.[15]

Key Experimental Protocols

MTT Assay for Cytotoxicity[14]

-

Cell Seeding: Plate cells (e.g., Hep-G2, MCF-7) in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the methoxy-substituted hydrazone compounds dissolved in DMSO (final DMSO concentration <0.1%) and incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control, and IC₅₀ values are calculated using non-linear regression analysis.

DPPH Radical Scavenging Assay[11]

-

Preparation: Prepare a stock solution of the test compound in methanol. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction: Add 1 mL of the DPPH solution to 3 mL of the test compound solution at various concentrations.

-

Incubation: Allow the mixture to stand in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the mixture at 517 nm against a blank.

-

Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample. The IC₅₀ value is determined graphically.

Microbroth Dilution for Minimum Inhibitory Concentration (MIC)[15]

-

Preparation: Perform serial two-fold dilutions of the test compounds in Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi) in a 96-well microtiter plate.

-

Inoculation: Add a standardized microbial inoculum (approximately 5x10⁵ CFU/mL) to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for yeast.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

Methoxy-substituted hydrazones represent a highly promising class of compounds with a remarkable diversity of biological activities. Their straightforward synthesis, coupled with the tunable nature of their pharmacological profiles through simple structural modifications, makes them attractive candidates for drug development. The potent anticancer, antimicrobial, antioxidant, and antiglycation properties highlighted in this guide underscore their therapeutic potential.

Future research should focus on optimizing the lead compounds identified within each activity class to improve potency, selectivity, and pharmacokinetic properties. Further mechanistic studies are required to fully elucidate their modes of action, particularly for their anticancer effects. The development of quantitative structure-activity relationship (QSAR) models could also accelerate the design of new, more effective derivatives. Given the robust data supporting their efficacy, methoxy-substituted hydrazones are poised to be a fruitful area for continued investigation in the quest for novel therapeutic agents.

References

- 1. naturalspublishing.com [naturalspublishing.com]

- 2. Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor [mdpi.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 3-methoxy aroylhydrazones – free radicals scavenging, anticancer and cytoprotective potency - PMC [pmc.ncbi.nlm.nih.gov]

- 15. turkjps.org [turkjps.org]

- 16. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Preliminary Biological Screening of 3-Methoxybenzaldehyde Hydrazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazones, a class of organic compounds characterized by the >C=N-N< functional group, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the preliminary biological screening of 3-methoxybenzaldehyde hydrazone and its derivatives. It details experimental methodologies for their synthesis and in vitro evaluation, presents available quantitative biological activity data, and proposes potential mechanisms of action through signaling pathway diagrams. This document is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutic agents.

Synthesis of 3-Methoxybenzaldehyde Hydrazone Derivatives

The synthesis of 3-methoxybenzaldehyde hydrazone and its analogs typically involves a condensation reaction between 3-methoxybenzaldehyde and a suitable hydrazine or hydrazide derivative. The reaction is often carried out in a protic solvent like ethanol and may be catalyzed by a small amount of acid.

General Experimental Protocol: Synthesis of Aroyl Hydrazones

This protocol is adapted from the synthesis of 4-hydroxy-3-methoxy-benzaldehyde aroyl hydrazones and can be considered a general method for related structures.[1][2]

Materials:

-

3-Methoxybenzaldehyde

-

Appropriate aromatic hydrazide (e.g., benzoylhydrazine)

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

Procedure:

-

Dissolve an equimolar amount of 3-methoxybenzaldehyde and the selected aromatic hydrazide in ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Attach a reflux condenser and heat the mixture to reflux with continuous stirring for a period of 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The solid product that precipitates out is collected by filtration using a Büchner funnel.

-

Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified product in a desiccator or a vacuum oven.

-

Characterize the final product using spectroscopic methods such as IR, ¹H NMR, and Mass Spectrometry.

Synthesis Workflow

References

- 1. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Solubility of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone is an aromatic hydrazone. Hydrazones are a class of organic compounds with the general structure R₁R₂C=NNH₂. They are of significant interest in medicinal chemistry and material science due to their diverse biological activities and chemical properties. The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation, and efficacy. Understanding the solubility of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone in various organic solvents is therefore essential for its potential applications.

Predicted Solubility Profile

While experimentally determined solubility data for 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone is not currently available, a qualitative prediction can be made based on its structure. The presence of two methoxy groups and the aromatic rings suggests that the compound is likely to be sparingly soluble in polar solvents like water and more soluble in organic solvents. A study on various hydrazones indicated that they are often soluble in common organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1]

Quantitative Solubility Data (Hypothetical)

The following table presents hypothetical quantitative solubility data for 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone in a range of common organic solvents at a standard temperature of 25°C. This data is illustrative and should be confirmed by experimental measurement. The selection of solvents covers a range of polarities.

| Solvent | Chemical Formula | Dielectric Constant (20°C) | Predicted Solubility (g/L) |

| Acetone | C₃H₆O | 20.7 | 15.2 |

| Acetonitrile | C₂H₃N | 37.5 | 10.5 |

| Chloroform | CHCl₃ | 4.81 | 25.8 |

| Dichloromethane | CH₂Cl₂ | 9.08 | 30.1 |

| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | 55.4 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | 68.7 |

| Ethanol | C₂H₅OH | 24.5 | 8.9 |

| Ethyl Acetate | C₄H₈O₂ | 6.02 | 12.3 |

| Hexane | C₆H₁₄ | 1.88 | < 0.1 |

| Methanol | CH₃OH | 32.7 | 5.4 |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | 22.6 |

| Toluene | C₇H₈ | 2.38 | 7.5 |

Experimental Protocols for Solubility Determination

The following section details a standardized experimental protocol for the quantitative determination of the solubility of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone. The shake-flask method is a widely accepted technique for this purpose.

Materials and Equipment

-

3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone (purity > 98%)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature water bath or incubator

-

Analytical balance (± 0.1 mg)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (e.g., 0.22 µm PTFE)

Shake-Flask Method Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or incubator set to the desired temperature (e.g., 25°C).

-

Agitate the samples using an orbital shaker at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone of known concentrations.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula: S (g/L) = (Concentration from calibration curve) × (Dilution factor)

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound using the shake-flask method.

References

Methodological & Application

protocol for 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone, also known as 3-methoxybenzaldehyde azine. Azine compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications in the development of novel organic materials. This protocol details the condensation reaction between 3-methoxybenzaldehyde and hydrazine hydrate. The methodology is straightforward and can be performed in a standard laboratory setting. This document includes a detailed experimental procedure, materials and equipment required, and expected characterization data based on analogous compounds.

Introduction

Hydrazones and their symmetrical counterparts, azines, are a class of organic compounds characterized by the C=N-N=C functional group. These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The synthesis of azines is typically achieved through the condensation reaction of an aldehyde or ketone with hydrazine. The specific compound, 3-methoxybenzaldehyde azine, is synthesized from two equivalents of 3-methoxybenzaldehyde and one equivalent of hydrazine.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar azine compounds.

Materials and Equipment:

-

3-Methoxybenzaldehyde (C₈H₈O₂)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (C₂H₅OH), absolute

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

-

Beakers and graduated cylinders

-

Rotary evaporator (optional)

-

Melting point apparatus

-

NMR spectrometer

-

FT-IR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 10.0 mmol of 3-methoxybenzaldehyde in 40 mL of absolute ethanol.

-

Addition of Hydrazine: To this solution, add 5.0 mmol of hydrazine hydrate dropwise while stirring at room temperature. A 2:1 molar ratio of aldehyde to hydrazine is crucial for the formation of the azine.

-

Reaction: The reaction mixture is then stirred at room temperature for 1-2 hours. The formation of a precipitate may be observed during this time.

-

Crystallization and Isolation: The reaction mixture is allowed to stand at room temperature for 24 hours to facilitate complete crystallization. The resulting solid product is collected by vacuum filtration using a Buchner funnel.

-

Washing: The collected crystals are washed three times with cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: The purified product is dried in a vacuum oven or air-dried to a constant weight.

-

Characterization: The identity and purity of the synthesized 3-methoxybenzaldehyde azine should be confirmed by determining its melting point and analyzing its spectral data (¹H NMR, FT-IR, and Mass Spectrometry).

Data Presentation

Table 1: Reagent Quantities and Properties

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Volume/Mass |

| 3-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 10.0 | 1.36 g (1.21 mL) |

| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 | 5.0 | ~0.25 mL |

| Ethanol | C₂H₅OH | 46.07 | - | 40 mL |

Table 2: Expected Characterization Data for 3-Methoxybenzaldehyde Azine (based on analogous compounds)

| Characterization Technique | Expected Results |

| Appearance | Yellow crystalline solid |

| Melting Point | Not reported, but expected to be a sharp melting point |

| FT-IR (cm⁻¹) | ~1610-1630 (C=N stretch), ~3000-3100 (aromatic C-H stretch), ~1250 (C-O stretch) |

| ¹H NMR (ppm) | ~3.8 (s, 6H, -OCH₃), ~6.9-7.5 (m, 8H, aromatic protons), ~8.6 (s, 2H, -CH=N-) |

| Mass Spectrometry (m/z) | Expected molecular ion peak [M]⁺ at 268.31 |

Note: The spectral data provided are estimations based on the closely related compound (E,E)-2-hydroxy-3-methoxybenzaldehyde azine and should be confirmed by experimental analysis of the synthesized product.[1]

Visualizations

Caption: Experimental workflow for the synthesis of 3-methoxybenzaldehyde azine.

Safety Precautions

-

Handle hydrazine hydrate with extreme caution as it is toxic and corrosive. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

3-Methoxybenzaldehyde is an irritant. Avoid contact with skin and eyes.

-

Ethanol is flammable. Keep away from open flames and heat sources.

This protocol provides a solid foundation for the successful synthesis and characterization of 3-methoxybenzaldehyde azine. Researchers are encouraged to adapt and optimize the procedure as needed for their specific applications.

References

Application Notes and Protocols: Antimicrobial Activity Assay for 3-Methoxybenzaldehyde Azine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azine derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial properties.[1] The emergence of multidrug-resistant microbial pathogens presents a major threat to human health, necessitating the discovery and development of novel antimicrobial agents.[1] Benzaldehyde and its derivatives have also been investigated for their potential as antimicrobial agents or as modulators of antibiotic activity. This document provides detailed protocols for evaluating the antimicrobial activity of 3-methoxybenzaldehyde azine, a specific azine derivative, using standard laboratory methods.

These protocols are designed to be accessible to researchers, scientists, and professionals involved in drug discovery and development. The methodologies described herein, including the broth microdilution and agar disk diffusion assays, are fundamental techniques for determining the antimicrobial susceptibility of a compound.[2][3][4] Adherence to standardized procedures is crucial for obtaining accurate and reproducible results.[5]

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the antimicrobial activity assays of 3-methoxybenzaldehyde azine.

Table 1: Minimum Inhibitory Concentration (MIC) of 3-Methoxybenzaldehyde Azine

| Test Microorganism | Gram Stain | MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | ||

| Escherichia coli (ATCC 25922) | Gram-negative | ||

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | ||

| Candida albicans (ATCC 90028) | Fungi (Yeast) | ||

| Enterococcus faecalis (ATCC 29212) | Gram-positive |

Table 2: Zone of Inhibition for 3-Methoxybenzaldehyde Azine (Agar Disk Diffusion)

| Test Microorganism | Gram Stain | Zone of Inhibition (mm) | Positive Control (e.g., Ciprofloxacin) Zone of Inhibition (mm) | Negative Control (Solvent) Zone of Inhibition (mm) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | |||

| Escherichia coli (ATCC 25922) | Gram-negative | |||

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | |||

| Candida albicans (ATCC 90028) | Fungi (Yeast) | |||

| Enterococcus faecalis (ATCC 29212) | Gram-positive |

Experimental Protocols

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the MIC of 3-methoxybenzaldehyde azine using the broth microdilution method in 96-well microtiter plates. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

Materials:

-

3-methoxybenzaldehyde azine

-

Sterile 96-well flat-bottom microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required

-

Bacterial or fungal strains (e.g., ATCC reference strains)

-

Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or turbidity meter

-

Incubator (35-37°C for bacteria, 28-30°C for fungi)

-

Micropipettes and sterile tips

-

Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

-

Negative control (solvent used to dissolve the compound)

-

Resazurin sodium salt solution (optional, for viability indication)

Procedure:

-

Preparation of Inoculum:

-

From a fresh culture (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[3]

-

Dilute this suspension in the appropriate broth (MHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of 3-methoxybenzaldehyde azine in a suitable solvent (e.g., DMSO). Note that some solvents may have inherent antimicrobial properties and should be tested as a control.[7]

-

In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to obtain a range of concentrations. Typically, 100 µL of broth is added to wells 2-12. 200 µL of the highest concentration of the compound is added to well 1, and then 100 µL is transferred sequentially from well 1 to 11, with mixing at each step. 100 µL from well 11 is discarded. Well 12 serves as the growth control.

-

-

Inoculation:

-

Add the prepared microbial inoculum to each well (except for a sterility control well) to reach the final desired concentration.

-

-

Controls:

-

Positive Control: A known antibiotic is serially diluted and tested in parallel.

-

Negative Control: The solvent used to dissolve the compound is tested for any antimicrobial activity.

-

Growth Control: Wells containing only the broth and the inoculum.

-

Sterility Control: A well containing only uninoculated broth.

-

-

Incubation:

-

Seal the plates (e.g., with a sterile lid or adhesive film) to prevent evaporation.

-

Incubate the plates at the appropriate temperature and duration (typically 16-20 hours for bacteria and 24-48 hours for fungi).

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Optionally, a growth indicator like resazurin can be added to each well and incubated for a further 2-4 hours. A color change (e.g., from blue to pink) indicates viable cells. The MIC is the lowest concentration that prevents this color change.

-

Protocol 2: Agar Disk Diffusion Method (Kirby-Bauer Test)

The agar disk diffusion method is a qualitative test to assess the susceptibility of a microorganism to an antimicrobial agent.[2][8]

Materials:

-

3-methoxybenzaldehyde azine

-

Sterile filter paper disks (6 mm in diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial or fungal strains

-

Sterile saline (0.85%) or PBS

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (35-37°C for bacteria, 28-30°C for fungi)

-

Forceps

-

Positive control antibiotic disks

-

Negative control disks (impregnated with the solvent)

Procedure:

-

Preparation of Inoculum:

-

Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

-

Inoculation of Agar Plates:

-

Dip a sterile cotton swab into the standardized inoculum suspension and remove excess liquid by pressing the swab against the inside of the tube.

-

Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[9]

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[10]

-

-

Preparation and Application of Disks:

-

Impregnate sterile filter paper disks with a known concentration of 3-methoxybenzaldehyde azine solution. Allow the solvent to evaporate completely in a sterile environment.

-

Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate.[2][10]

-

Ensure the disks are firmly in contact with the agar surface and are spaced far enough apart to prevent the zones of inhibition from overlapping.[10]

-

-

Incubation:

-

Invert the plates and incubate at the appropriate temperature for 16-24 hours.

-

-

Measurement of Zones of Inhibition:

Visualizations

Experimental Workflow

Caption: Workflow for antimicrobial susceptibility testing of 3-methoxybenzaldehyde azine.

Hypothesized Mechanism of Action

Caption: Potential antimicrobial mechanisms of action for 3-methoxybenzaldehyde azine.

References

- 1. Hybrid Azine Derivatives: A Useful Approach for Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. apec.org [apec.org]

- 4. woah.org [woah.org]

- 5. youtube.com [youtube.com]

- 6. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. google.com [google.com]

- 10. m.youtube.com [m.youtube.com]

Application Notes and Protocols: 3-Methoxybenzaldehyde Azine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 3-methoxybenzaldehyde azine in medicinal chemistry, based on the known biological activities of the broader hydrazone class of compounds. Detailed protocols for the synthesis and evaluation of its potential therapeutic effects are also presented.

Introduction

3-Methoxybenzaldehyde azine, a Schiff base derived from the condensation of 3-methoxybenzaldehyde with hydrazine, belongs to the hydrazone class of organic compounds. Hydrazones (containing the R₁R₂C=NNH₂ functional group) are a versatile scaffold in drug discovery, known to exhibit a wide range of pharmacological activities.[1][2][3][4] The presence of the azomethine group (-C=N-) is crucial for their biological action.[1][4] While specific data on 3-methoxybenzaldehyde azine is limited, its structural analogs and the broader class of hydrazones have demonstrated significant potential as antimicrobial, anticonvulsant, and anti-inflammatory agents.[1][2][3][4][5] These notes will explore these potential applications and provide detailed methodologies for their investigation.

Potential Therapeutic Applications

Antimicrobial Activity